1-Butyl-3-methylimidazolium hexafluoroantimonate

Viscosity Fluid Dynamics Ionic Liquid Transport Properties

1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]) is a room-temperature ionic liquid (RTIL) from the 1,3-dialkylimidazolium family. As an air- and moisture-stable hydrophobic ionic liquid, it possesses negligible vapor pressure and high thermal stability, characteristics inherent to its class.

Molecular Formula C8H15F6N2Sb
Molecular Weight 374.97 g/mol
CAS No. 174645-81-9
Cat. No. B062046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium hexafluoroantimonate
CAS174645-81-9
Molecular FormulaC8H15F6N2Sb
Molecular Weight374.97 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyCSHAOLBENQQIBR-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-methylimidazolium hexafluoroantimonate (CAS 174645-81-9) – Scientific Procurement & Ionic Liquid Selection


1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]) is a room-temperature ionic liquid (RTIL) from the 1,3-dialkylimidazolium family. As an air- and moisture-stable hydrophobic ionic liquid, it possesses negligible vapor pressure and high thermal stability, characteristics inherent to its class [1]. Its formulation as a colorless to almost colorless clear liquid with a molecular weight of 374.97 g/mol makes it suitable for a range of solvent and electrolyte applications . This guide provides a comparative, evidence-based analysis to inform scientific and procurement decisions, distinguishing [BMIM][SbF6] from its closest analogs.

Why 1-Butyl-3-methylimidazolium hexafluoroantimonate Cannot Be Substituted with PF6 or BF4 Analogs


The performance of [BMIM][SbF6] in applications ranging from catalysis to electrochemistry is dictated by the unique physicochemical properties conferred by the large, weakly coordinating [SbF6]- anion. As evidenced by primary research, simply substituting the anion for a more common [PF6]- or [BF4]- salt leads to significant, quantifiable changes in viscosity, catalytic activity, and hydrolytic behavior [1][2]. These differences preclude generic substitution and mandate a compound-specific selection based on the targeted application parameter. The following evidence directly addresses the question: 'Why should a scientific or industrial user prioritize this compound over a closely related analog?'

Quantitative Differentiation of 1-Butyl-3-methylimidazolium hexafluoroantimonate vs. Closest Analogs


Direct Head-to-Head Comparison: Lower Shear Viscosity than [BMIM][PF6] and [BMIM][AsF6]

[BMIM][SbF6] exhibits a significantly lower shear viscosity compared to its lighter hexafluorometallate analogs [BMIM][PF6] and [BMIM][AsF6]. This trend is directly attributed to the larger anion volume of [SbF6]-, which weakens interionic interactions [1].

Viscosity Fluid Dynamics Ionic Liquid Transport Properties

Catalytic Enhancement: Dramatic Activation of Lewis Acid Catalysts via Anion Exchange

The presence of [bmim][SbF6] dramatically enhances the catalytic activity of Lewis acids (MXn). This activation occurs via anion exchange between the Lewis acid and the ionic liquid, a mechanism enabled by the non-coordinating nature of the [SbF6]- anion [1]. While ionic liquids like [BMIM][PF6] can be used as solvents, the specific role of [BMIM][SbF6] as an activator is a documented and distinct functional advantage.

Catalysis Lewis Acid Activation Non-Coordinating Anion

Comparative Hydrolytic and Toxicological Profile: Distinct Behavior vs. [BMIM][BF4] and [BMIM][PF6]

In comparative ecotoxicological assays, [BMIM][SbF6] demonstrates a unique hydrolytic profile among fluorinated imidazolium ILs. It generated a greater amount of fluoride than [BMIM][BF4] through hydrolysis, while [BMIM][PF6] showed no fluoride formation under the same conditions [1]. The toxicity to the alga *Selenastrum capricornutum* followed the anion sensitivity order: [SbF6]⁻ > [PF6]⁻ > [BF4]⁻ [1].

Hydrolysis Toxicity Green Chemistry Anion Stability

Class-Level Inference: Enhanced Water Solubility Relative to Hexafluorophosphate Salts

Hexafluoroantimonate salts, as a class, are more soluble in water than their corresponding hexafluorophosphate salts [1]. This general chemical principle applies to the [BMIM]+ cation pair, suggesting [BMIM][SbF6] will exhibit greater hydrophilicity and solubility in aqueous media compared to [BMIM][PF6].

Solubility Hydrophilicity Extraction

Procurement Baseline: Verified Physical Specifications for [BMIM][SbF6]

For procurement purposes, the physical specification of [BMIM][SbF6] is well-defined. Its density is reliably reported as 1.69 g/cm³ at 24°C from commercial and database sources . This provides a consistent baseline for quality assurance and process design.

Density Specifications Quality Control

Validated Application Scenarios for 1-Butyl-3-methylimidazolium hexafluoroantimonate Based on Quantitative Evidence


Enhanced Lewis Acid Catalysis for Organic Transformations

The demonstrated ability of [BMIM][SbF6] to dramatically enhance Lewis acid catalyst activity makes it a compelling choice for reactions such as Diels-Alder cycloadditions, polymerizations, and other syntheses where high catalyst turnover and yield are paramount [1]. The non-coordinating nature of the [SbF6]- anion is the key mechanistic driver for this observed effect.

Electrochemical Electrolyte with Optimized Viscosity and Ionic Mobility

For electrochemical cells, batteries, and supercapacitors, the lower shear viscosity of [BMIM][SbF6] compared to its [PF6]- and [AsF6]- analogs offers a quantifiable advantage [1]. This property facilitates higher ionic mobility and better mass transport within the electrolyte, which can lead to improved power density and overall device performance.

Biphasic Catalysis and Extraction Requiring Tuned Hydrophilicity

Based on the class-level inference that hexafluoroantimonates are more water-soluble than hexafluorophosphates [1], [BMIM][SbF6] is a strategic selection for biphasic systems where a higher degree of water miscibility is desired to influence phase partitioning, reaction kinetics, or the extraction of polar products from non-polar phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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